Sodium 2-hydroxy-2-(pyridin-2-yl)acetate
Overview
Description
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is a chemical compound with the CAS Number: 1706465-12-4 . It has a molecular weight of 175.12 and its IUPAC name is sodium 2-hydroxy-2-(pyridin-2-yl)acetate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1
. This indicates the presence of a pyridine ring with a carboxyl group and a hydroxyl group attached to it. Physical And Chemical Properties Analysis
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is a powder that is stored at room temperature . Its molecular weight is 175.12 .Scientific Research Applications
Domino Reaction for Medicinally Relevant Compounds
A study highlighted an efficient domino reaction facilitated by sodium acetate, leading to the rapid synthesis of substituted 4-pyridinyl-2-amino-4H-chromenes, a new type of functionalized 2-amino-4H-chromene scaffold. These compounds, containing uracil-like moiety, are relevant for diverse biomedical applications due to their potential medicinal properties (Elinson et al., 2017).
Synthesis and Characterization of Organotin(IV) Complexes
Another research endeavor involved the synthesis of new organotin(IV) derivatives containing anionic bis(2-pyridylthio)acetate, demonstrating the versatility of sodium-based ligands in the preparation of complex metal organic structures. These complexes were thoroughly characterized, providing insights into their structural and potentially catalytic properties (Benetollo et al., 2005).
Multicomponent Reaction for Cardiovascular Disease Therapy
A sodium acetate-catalyzed multicomponent reaction was developed for the synthesis of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles. This efficient catalytic approach yielded promising compounds for human cardiovascular diseases therapy and other biomedical applications, showcasing an environmentally benign synthetic concept (Elinson et al., 2013).
Unexpected Formation of Indolizine
Research also uncovered the unexpected formation of indolizine compounds during the synthesis of (2-thioxopyridin-1-yl) acetate, revealing interesting pathways in the chemistry of nitrogen-bridging heterocycles. This discovery opens up new avenues for the exploration of complex heterocyclic compounds (Babaev et al., 2005).
Safety And Hazards
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
sodium;2-hydroxy-2-pyridin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLWRWPVUXAKC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-hydroxy-2-(pyridin-2-yl)acetate | |
CAS RN |
1706465-12-4 | |
Record name | sodium 2-hydroxy-2-(pyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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